

# In-depth Technical Guide: 1,4-Dioxaspiro[4.5]decane

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## Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and a detailed synthesis protocol for **1,4-Dioxaspiro[4.5]decane**.

This compound, a common ketal, serves as a crucial protecting group for cyclohexanone in multi-step organic syntheses, making it a valuable tool for drug development and complex molecule synthesis.

## Core Properties and Data

**1,4-Dioxaspiro[4.5]decane**, also known as cyclohexanone ethylene ketal, is a heterocyclic organic compound. Its molecular structure consists of a cyclohexane ring spiro-fused to a 1,3-dioxolane ring.

## Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **1,4-Dioxaspiro[4.5]decane**.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	142.20 g/mol
CAS Registry Number	177-10-6
IUPAC Name	1,4-dioxaspiro[4.5]decane
Synonyms	Cyclohexanone ethylene ketal, Cyclohexanone ethylene acetal, 2,2-Pentamethylene-1,3-dioxolane, (Ethylenedioxy)cyclohexane
SMILES	<chem>C1CCC2(CC1)OCCO2</chem>
InChI	InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
InChIKey	GZGPRZYKQBQPBQ-UHFFFAOYSA-N

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **1,4-Dioxaspiro[4.5]decane**.

## Mass Spectrometry

The electron ionization mass spectrum of **1,4-Dioxaspiro[4.5]decane** is characterized by a top peak at m/z 99. Other significant peaks are observed at m/z 55 and 86.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Dioxaspiro[4.5]decane** exhibits characteristic peaks for C-O and C-H bonds. The vapor phase IR spectrum is available for reference.<sup>[2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Both <sup>1</sup>H and <sup>13</sup>C NMR data are available for **1,4-Dioxaspiro[4.5]decane**.<sup>[1]</sup> These spectra are crucial for confirming the connectivity and chemical environment of the atoms within the molecule.

## Experimental Protocols

The most common and straightforward synthesis of **1,4-Dioxaspiro[4.5]decane** is the acid-catalyzed ketalization of cyclohexanone with ethylene glycol.<sup>[3][4][5]</sup>

### Synthesis of 1,4-Dioxaspiro[4.5]decane

Objective: To synthesize **1,4-Dioxaspiro[4.5]decane** by the acid-catalyzed reaction of cyclohexanone and ethylene glycol.

Materials:

- Cyclohexanone
- Ethylene glycol
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

- Rotary evaporator

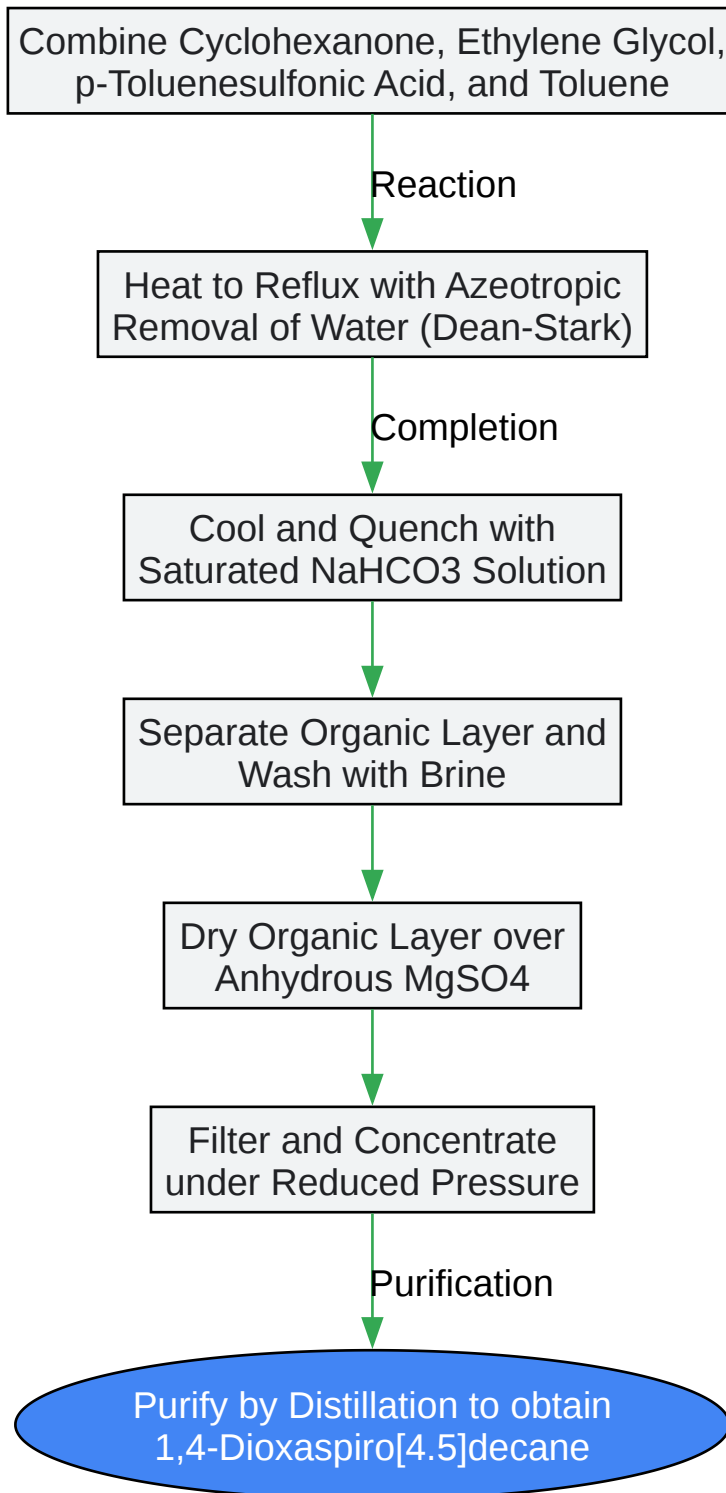
#### Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add cyclohexanone, ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.
- Add toluene as the solvent to facilitate azeotropic removal of water.
- Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
- The resulting crude product can be purified by distillation under reduced pressure to yield pure **1,4-Dioxaspiro[4.5]decane**.

## Visualizations

### Experimental Workflow for the Synthesis of **1,4-Dioxaspiro[4.5]decane**

## Synthesis Workflow of 1,4-Dioxaspiro[4.5]decane

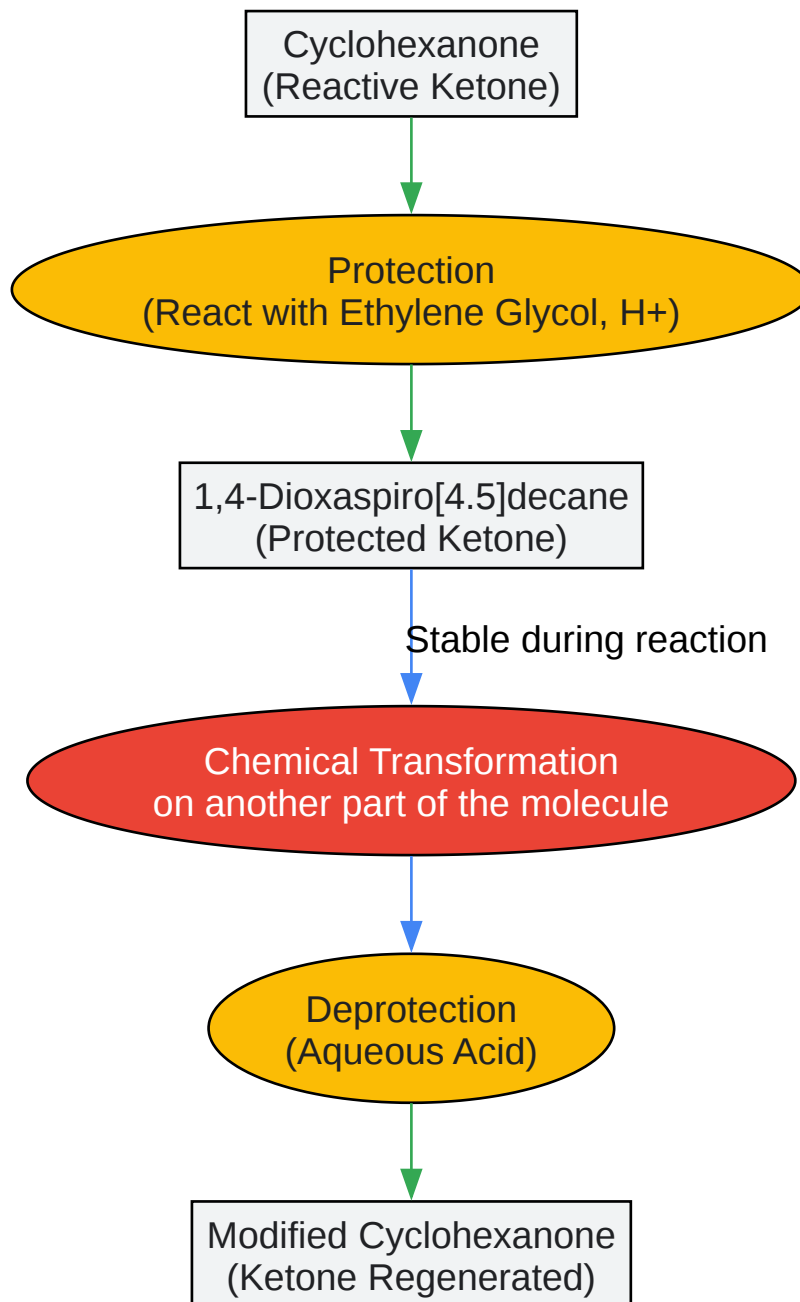
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Caption: A flowchart illustrating the key steps in the synthesis of **1,4-Dioxaspiro[4.5]decane**.

## Conceptual Role as a Protecting Group

In complex organic synthesis, it is often necessary to protect a reactive functional group while transformations are carried out on other parts of the molecule. **1,4-Dioxaspiro[4.5]decane** is the product of protecting the ketone functional group of cyclohexanone.

### Conceptual Use as a Protecting Group



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Caption: A diagram showing the role of ketal formation in protecting a ketone during a chemical reaction.

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## References

- 1. 1,4-Dioxaspiro(4.5)decane | C<sub>8</sub>H<sub>14</sub>O<sub>2</sub> | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. jxnutaolab.com [jxnutaolab.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
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